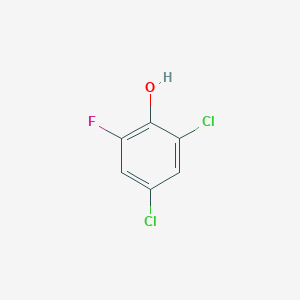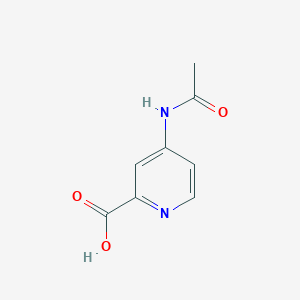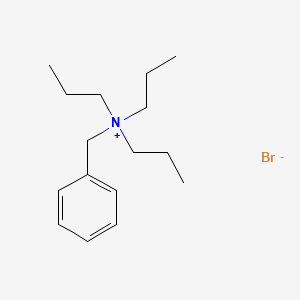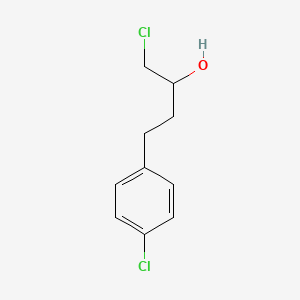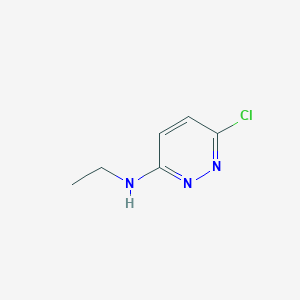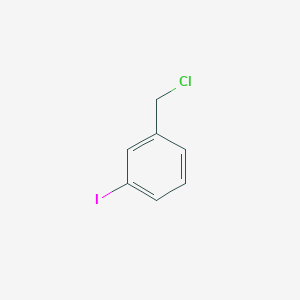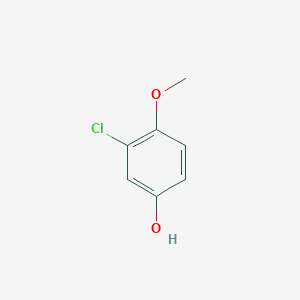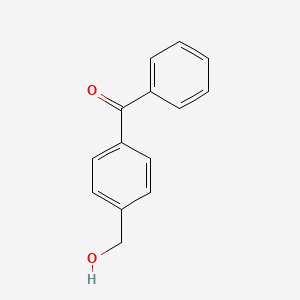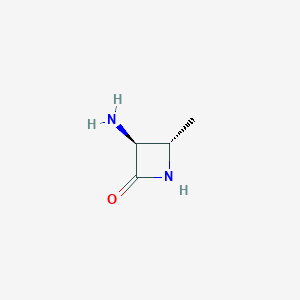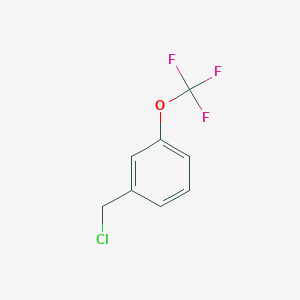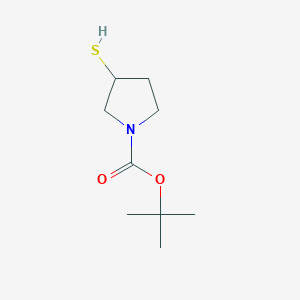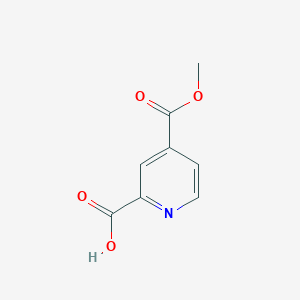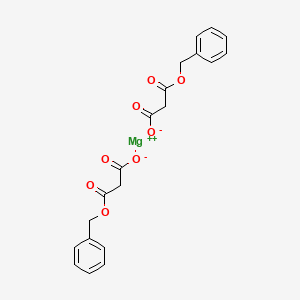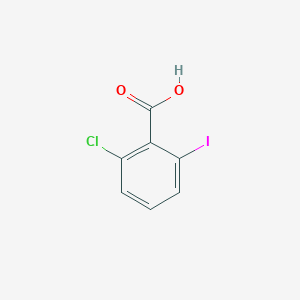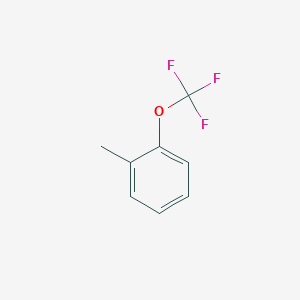
1-Methyl-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethoxy)benzene is a type of aryl trifluoromethyl ether . It is also known by the IUPAC name 1-methyl-2-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of (trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via a process called hydrogenolysis . Another method involves the direct arylation of 2-methylthiophene using 1-bromo-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Physical And Chemical Properties Analysis
1-Methyl-2-(trifluoromethoxy)benzene has a molecular weight of 176.14 . It has a density of 1.17 and a melting point of 26°C . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation Reagents
- Scientific Field: Organic Chemistry .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the development of trifluoromethoxylation reagents . These reagents are critical in the synthesis of CF3-O-containing compounds .
- Methods of Application: The trifluoromethoxylation reagent is synthesized from commercially available 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and (3,5-bis(trifluoromethyl)-phenyl)methanamine .
- Results or Outcomes: The development of these reagents contributes to the modernization of materials, agriculture, and healthcare industries .
Direct Arylations of Heteroarenes
- Scientific Field: Organic Chemistry .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the direct arylation of heteroarenes .
- Methods of Application: The direct arylation is achieved using palladium catalysis . The reaction involves the use of only 1 mol% Pd(OAc)2 .
- Results or Outcomes: High yields of arylated heteroarenes were obtained .
Synthesis of Trifluoromethyl Ethers
- Scientific Field: Organic Chemistry .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the synthesis of trifluoromethyl ethers . These ethers are important in the development of bioactives .
- Methods of Application: The synthesis involves the conversion of primary alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes: The procedure is attractive due to its applicability to a wide range of aliphatic alcohols .
Development of Fluorinated Compounds
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the development of fluorinated compounds . These compounds are synthesized for medicinal applications .
- Methods of Application: The development involves the incorporation of fluorine into small molecules .
- Results or Outcomes: The use of fluorinated compounds in medicinal applications has seen an enormous increase .
Synthesis of Fluorinated Pesticides
- Scientific Field: Agrochemical Research .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the synthesis of fluorinated pesticides . These pesticides contain a trifluoromethoxy group, which is becoming more important in agrochemical research .
- Methods of Application: The synthesis involves the incorporation of the trifluoromethoxy group into small molecules .
- Results or Outcomes: The use of fluorinated pesticides has seen an enormous increase . Currently, about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom .
Synthesis of Bioactives
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: “1-Methyl-2-(trifluoromethoxy)benzene” is used in the synthesis of bioactives . These bioactives contain a trifluoromethoxy group .
- Methods of Application: The synthesis involves the conversion of primary alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes: The procedure is attractive due to its applicability to a wide range of aliphatic alcohols .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPBFKOUVIQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545309 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(trifluoromethoxy)benzene | |
CAS RN |
42908-77-0 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



